molecular formula C9H16ClN3O B1378299 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride CAS No. 1394041-48-5

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

Cat. No. B1378299
CAS RN: 1394041-48-5
M. Wt: 217.69 g/mol
InChI Key: RTPRSZMJBBENOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride (4-AM-5,6-DEDHP-HCl) is an organic compound belonging to the class of pyridazinones. It is a white crystalline solid with a melting point of 145°C, and it is soluble in water, methanol, and ethanol. 4-AM-5,6-DEDHP-HCl has been studied extensively for its potential applications in scientific research and lab experiments.

Mechanism of Action

The mechanism of action of 4-AM-5,6-DEDHP-HCl is not yet fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and aggression. It is also believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and cognitive function. Additionally, it is believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
4-AM-5,6-DEDHP-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to positive effects on mood, energy levels, and cognitive function. It has also been shown to reduce levels of inflammation, improve immune system function, and increase levels of antioxidant enzymes. Additionally, it has been shown to reduce levels of anxiety, depression, and aggression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-AM-5,6-DEDHP-HCl in lab experiments is its ability to act as a partial agonist of the 5-HT1A receptor. This allows researchers to study the effects of various drugs on the central nervous system without the risk of causing excessive sedation or other side effects. Additionally, 4-AM-5,6-DEDHP-HCl is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 4-AM-5,6-DEDHP-HCl in lab experiments. For example, it is not known to act as an agonist of any other receptors, so it may not be suitable for studying the effects of drugs on other systems. Additionally, it is not known to have any direct effects on the cardiovascular system or the autonomic nervous system.

Future Directions

There are several potential future directions for the use of 4-AM-5,6-DEDHP-HCl in scientific research. For example, it could be used to investigate the effects of drugs on the endocrine system, the gastrointestinal system, and the immune system. Additionally, it could be used to study the effects of drugs on the regulation of appetite, sleep, and cognitive function. Finally, it could be used to investigate the effects of drugs on the development and progression of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific Research Applications

4-AM-5,6-DEDHP-HCl has been used in scientific research as a tool to study the effects of various drugs on the central nervous system. It has been used to investigate the effects of drugs on the release of neurotransmitters and their receptors, as well as to study the effects of drugs on the cardiovascular system and the autonomic nervous system. Additionally, it has been used to investigate the effects of drugs on the endocrine system, the gastrointestinal system, and the immune system.

properties

IUPAC Name

5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-3-6-7(5-10)9(13)12-11-8(6)4-2;/h3-5,10H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRSZMJBBENOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
Reactant of Route 2
4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
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4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
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4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
Reactant of Route 5
4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

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